molecular formula C25H33N3O B14931285 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide

Cat. No.: B14931285
M. Wt: 391.5 g/mol
InChI Key: VYZIUIYZBCLMTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is a complex organic compound that features a cyclohexene ring, a naphthalene moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE typically involves multiple steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Introduction of the Naphthalene Moiety: The naphthalene group can be introduced via Friedel-Crafts alkylation, where naphthalene reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Piperazine Ring Formation: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Final Coupling: The final step involves coupling the cyclohexene, naphthalene, and piperazine intermediates through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions can target the naphthalene moiety, converting it to dihydronaphthalene derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or LiAlH4 (Lithium aluminium hydride) is typical.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH (Sodium hydride) are frequently employed.

Major Products

    Oxidation: Epoxides, ketones

    Reduction: Dihydronaphthalene derivatives

    Substitution: N-alkyl or N-acyl piperazine derivatives

Scientific Research Applications

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: The compound’s unique structural properties make it a candidate for developing novel polymers and materials with specific electronic properties.

    Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to G-protein coupled receptors (GPCRs) or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways such as the cAMP pathway or calcium signaling, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{4-[(PHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
  • **N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{4-[(BENZYL)PIPERAZIN-1-YL}ACETAMIDE

Uniqueness

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties compared to similar compounds with phenyl or benzyl groups. This uniqueness can lead to different biological activities and applications.

Properties

Molecular Formula

C25H33N3O

Molecular Weight

391.5 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C25H33N3O/c29-25(26-14-13-21-7-2-1-3-8-21)20-28-17-15-27(16-18-28)19-23-11-6-10-22-9-4-5-12-24(22)23/h4-7,9-12H,1-3,8,13-20H2,(H,26,29)

InChI Key

VYZIUIYZBCLMTF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.